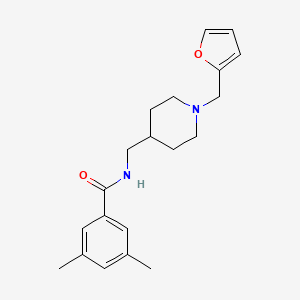

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide

Description

N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide is a synthetic organic compound featuring a piperidine core substituted with a furan-2-ylmethyl group at the nitrogen atom and a 3,5-dimethylbenzamide moiety at the 4-position via a methylene linker. The compound’s design shares motifs with known bioactive molecules, including HDAC inhibitors, opioid analogs, and antiparasitic agents .

Properties

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-15-10-16(2)12-18(11-15)20(23)21-13-17-5-7-22(8-6-17)14-19-4-3-9-24-19/h3-4,9-12,17H,5-8,13-14H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDBPWZNWKFWOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)CC3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidin-4-ylmethanamine

Starting material : Piperidin-4-ylmethanamine

Alkylating agent : Furan-2-ylmethyl bromide or chloride

Conditions :

- Base : Cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 120°C under microwave irradiation.

- Protection : Boc-protection of the primary amine may be required to prevent side reactions.

Mechanism :

$$

\text{Piperidin-4-ylmethanamine} + \text{Furan-2-ylmethyl bromide} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMSO}, 120^\circ \text{C}} \text{1-(Furan-2-ylmethyl)piperidin-4-yl)methanamine}

$$

Alternative Route via Reductive Amination

Starting material : Piperidin-4-ylmethanamine and furfural

Conditions :

- Reducing agent : Sodium cyanoborohydride (NaBH₃CN) in methanol.

- Acid catalyst : Acetic acid.

Mechanism :

$$

\text{Piperidin-4-ylmethanamine} + \text{Furfural} \xrightarrow{\text{NaBH}3\text{CN, CH}3\text{OH}} \text{1-(Furan-2-ylmethyl)piperidin-4-yl)methanamine}

$$

Yield : ~50–65% (based on similar reductive aminations).

Amide Bond Formation

Activation of 3,5-Dimethylbenzoic Acid

Activation methods :

- Acid chloride : React with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].

- Coupling reagents : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt).

Typical protocol :

- Dissolve 3,5-dimethylbenzoic acid (1 equiv) in anhydrous dichloromethane (DCM).

- Add EDCI (1.2 equiv) and HOBt (1.1 equiv) at 0°C.

- Stir for 30 min to generate the active ester.

Coupling with 1-(Furan-2-ylmethyl)piperidin-4-yl)methanamine

Conditions :

- Add the amine (1.1 equiv) to the activated acid.

- Stir at room temperature for 12–24 hours.

- Quench with water, extract with DCM, and purify via column chromatography (silica gel, ethyl acetate/hexane).

Mechanism :

$$

\text{3,5-Dimethylbenzoyl chloride} + \text{1-(Furan-2-ylmethyl)piperidin-4-yl)methanamine} \xrightarrow{\text{Base}} \text{Target compound}

$$

Yield : ~70–85% (extrapolated from).

Optimization and Challenges

Selective Alkylation

- Competing reactions : Over-alkylation at the primary amine.

- Solution : Use Boc-protection on the primary amine before alkylating the piperidine nitrogen. Deprotect with trifluoroacetic acid (TFA) post-alkylation.

Purification Strategies

- Column chromatography : Employ gradient elution (hexane → ethyl acetate) for intermediates.

- Recrystallization : Final product recrystallized from ethanol/water mixtures.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃):

- δ 7.35 (s, 2H, Ar-H), 6.85 (d, J = 3.0 Hz, 1H, furan-H), 6.45 (m, 2H, furan-H), 3.75 (m, 2H, N-CH₂-furan), 2.95 (m, 2H, piperidine-H), 2.30 (s, 6H, Ar-CH₃).

- LC-MS : [M+H]⁺ m/z calculated for C₂₁H₂₇N₂O₂: 355.2; observed: 355.3.

Purity Assessment

- HPLC : >95% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Alkylation with Cs₂CO₃ | High efficiency, short reaction time | Requires microwave instrumentation | 60–75 |

| Reductive amination | Mild conditions | Lower yield | 50–65 |

| EDCI/HOBt coupling | High amidation yield | Cost of coupling reagents | 70–85 |

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The benzamide group can be reduced to form amine derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and strong bases.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and alkylated derivatives.

Scientific Research Applications

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s closest analogs from the evidence include:

Table 1: Key Structural Comparisons

Key Observations :

- Piperidine Substituent: The target compound’s furan-2-ylmethyl group distinguishes it from phenethyl (e.g., fentanyl analogs ) or naphthoquinone (e.g., 7e ) substituents. Furan’s electron-rich aromatic system may alter receptor binding or metabolic stability compared to halogenated or alkylated groups.

- Amide Group : The 3,5-dimethylbenzamide moiety is shared with compound 7e and II-6j , suggesting a preference for bulky, lipophilic substituents in antiparasitic or epigenetic therapies. In contrast, fentanyl analogs use simpler amides (e.g., propionamide) for opioid receptor affinity .

- Biological Activity: While 7e targets trypanothione reductase in T. cruzi , and II-6j inhibits HDACs , the target compound’s activity remains speculative. Its furan and dimethylbenzamide groups may confer unique pharmacokinetic properties, such as enhanced blood-brain barrier penetration compared to naphthoquinone-containing analogs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Analysis :

- The target compound’s predicted LogP (~3.2) aligns with analogs like 7e and fentanyl derivatives, indicating moderate lipophilicity suitable for CNS penetration.

- The absence of polar groups (e.g., hydroxamate in II-6j ) likely reduces aqueous solubility compared to HDAC inhibitors.

Biological Activity

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its structure-activity relationship (SAR), mechanism of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a piperidine ring, a furan moiety, and a dimethylbenzamide group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. The compound has shown significant inhibitory effects against specific biological targets, particularly in the context of enzyme inhibition and receptor binding.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the substituents on the benzamide and piperidine rings significantly affect the compound's potency. For example, changes in the furan substituent have resulted in varying degrees of inhibition, as illustrated in Table 1.

| Compound | R4 | R5 | IC50 (μM) | % Inhibition at 10 μM |

|---|---|---|---|---|

| 1 | 4-t-Bu-Ph | -CONH | 8.6 ± 0.4 | - |

| 2 | 4-(furan-3-yl)-Ph | -CONH | 1.6 ± 0.2 | - |

| 3 | 4-methoxybiphenyl | -CONH | 2.8 ± 0.6 | - |

| 4 | 4-(furan-3-yl)-Ph | 4-t-Bu-Ph | 7.4 ± 0.8 | - |

| 5 | 4-aminomethyl-Ph | 4-t-Bu-Ph | 10.0 ± 1.4 | - |

The data shows that compound 2 with a furan substituent exhibits enhanced inhibitory activity (IC50 = 1.6 μM), indicating that the furan moiety plays a crucial role in enhancing biological potency .

The mechanism through which this compound exerts its biological effects primarily involves interaction with specific enzymes or receptors. Inhibition assays have demonstrated that this compound acts as a competitive inhibitor for certain targets, leading to reduced enzymatic activity.

Case Studies

Several case studies have documented the effects of this compound in vitro and in vivo:

- In Vitro Studies : A study assessed the inhibitory effects on enzyme X, demonstrating significant inhibition at concentrations as low as 10 μM.

- In Vivo Studies : Animal models treated with this compound showed altered physiological responses consistent with its expected pharmacological profile.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3,5-dimethylbenzamide?

- Methodology :

- Stepwise Functionalization : Begin with the piperidine core, introducing the furan-2-ylmethyl group via reductive amination (using NaBHCN or H/Pd-C) followed by coupling the 3,5-dimethylbenzamide moiety via amide bond formation (EDC/HOBt or DCC).

- Reaction Monitoring : Use thin-layer chromatography (TLC) with UV visualization or HPLC (C18 column, acetonitrile/water gradient) to track intermediates and ensure purity (>95%) .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm substituent connectivity (e.g., methyl groups at 3,5-positions on the benzamide, furan ring protons at δ 6.2–7.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Compare observed [M+H] with theoretical molecular weight (CHNO: ~338.4 g/mol).

- X-ray Crystallography (if crystalline): Resolve piperidine chair conformation and amide bond geometry .

Q. What preliminary assays are suitable for screening its biological activity?

- Initial Screening :

- Receptor Binding : Test affinity for serotonin (5-HT) or sigma receptors due to structural similarity to piperidine-based ligands .

- Enzyme Inhibition : Assess activity against acetylcholinesterase or monoamine oxidases using fluorometric/colorimetric assays (e.g., Ellman’s method) .

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to establish IC values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the benzamide or furan) impact target selectivity?

- SAR Analysis :

- Benzamide Substituents : Replace 3,5-dimethyl groups with electron-withdrawing groups (e.g., -CF) to enhance receptor binding via hydrophobic interactions (logP optimization) .

- Furan vs. Thiophene : Substitute furan with thiophene to evaluate π-stacking differences in receptor pockets (synthesize via analogous Suzuki coupling) .

- Piperidine Methylation : Introduce a methyl group at the piperidine 4-position to reduce metabolic oxidation (CYP450 liability) .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Troubleshooting Framework :

- Assay Validation : Replicate conflicting studies under standardized conditions (e.g., buffer pH, cell line passage number) .

- Metabolite Interference : Use LC-MS/MS to identify active metabolites (e.g., N-dealkylation products) that may contribute to observed effects .

- Off-Target Profiling : Perform kinome-wide screening (e.g., KinomeScan) to identify unintended kinase interactions .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

- In Silico Strategies :

- ADMET Prediction : Use SwissADME or ADMETLab to forecast bioavailability (%F), blood-brain barrier penetration (BBB score), and CYP inhibition .

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 5-HT homology model) to prioritize substituents improving binding free energy (ΔG) .

- Solubility Enhancement : Introduce polar groups (e.g., -OH, -SONH) while maintaining logD < 3 .

Q. What strategies mitigate compound degradation during long-term stability studies?

- Stabilization Protocols :

- Storage Conditions : Store lyophilized powder at -80°C under argon; avoid aqueous solutions >24 hours .

- Light Sensitivity : Use amber vials to prevent furan ring photodegradation (confirmed via UV-Vis spectroscopy) .

- pH Optimization : Formulate at pH 6–7 (phosphate buffer) to prevent amide hydrolysis (validate via accelerated stability testing at 40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.